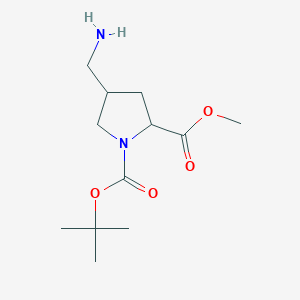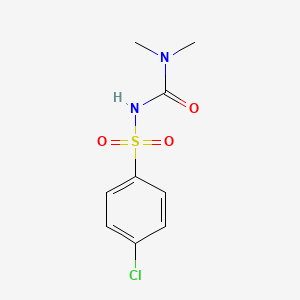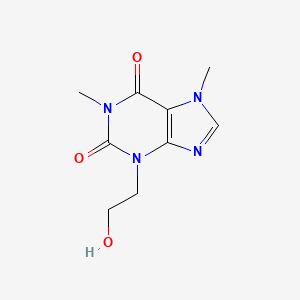
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione is a chemical compound with a complex structure that includes a purine ring substituted with hydroxyethyl and methyl groups
準備方法
The synthesis of 3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate. The methyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
化学反応の分析
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonates.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
科学的研究の応用
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group allows the compound to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The methyl groups may enhance the compound’s stability and bioavailability.
類似化合物との比較
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione can be compared with other purine derivatives such as caffeine and theobromine. While these compounds share a similar purine structure, the presence of the hydroxyethyl group in this compound provides unique chemical properties and potential applications. Similar compounds include:
Caffeine: 1,3,7-trimethylxanthine
Theobromine: 3,7-dimethylxanthine
Theophylline: 1,3-dimethylxanthine
特性
CAS番号 |
7501-74-8 |
|---|---|
分子式 |
C9H12N4O3 |
分子量 |
224.22 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-10-7-6(11)8(15)12(2)9(16)13(7)3-4-14/h5,14H,3-4H2,1-2H3 |
InChIキー |
IXMHBGPZAMEMMF-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)

![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)
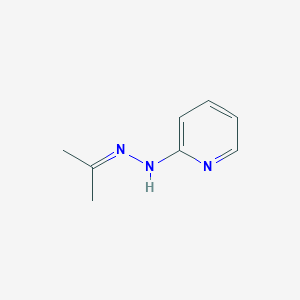
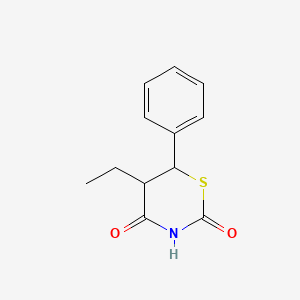
![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)

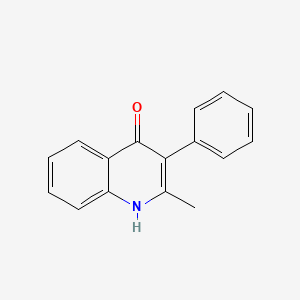
![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)
